3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound characterized by the presence of a cyclobutanone moiety and a 4-bromo-1H-pyrazole substituent. Its molecular formula is , and it features a unique structural arrangement that combines the cyclic ketone with a brominated heterocyclic ring. The compound exhibits distinct physical and chemical properties due to this combination, making it of interest in various fields of research.
Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and sodium borohydride for reduction .
Research indicates that 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one may possess significant biological activity, particularly in medicinal chemistry. It has been explored for its potential as an antimicrobial agent and as a candidate for anticancer therapies. The compound's structural features allow it to interact with specific biological targets, modulating their activity and potentially inhibiting undesirable cellular processes .
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one typically involves the following steps:
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one has several notable applications:
Studies on 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one have focused on its interactions with molecular targets such as enzymes and receptors. The presence of the bromine atom and the pyrazole ring enhances its binding affinity to active sites, allowing it to modulate enzyme activity effectively. This mechanism is crucial for understanding its potential therapeutic effects and guiding further research into its applications .
Several compounds share structural similarities with 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Bromo-1H-pyrazole | Contains a pyrazole ring but lacks the cyclobutane moiety | Simpler structure without cyclobutane |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethanol | Features an ethanol group instead of cyclobutanone | Different functional group replacing cyclobutane |
| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Contains a morpholine ring instead of cyclobutanone | Morpholine ring offers different reactivity |
The uniqueness of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one lies in its combination of both a brominated pyrazole and a cyclobutanone structure, which imparts distinct chemical and biological properties that are advantageous for various applications in research and industry .
3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is a bicyclic compound characterized by a cyclobutanone core fused to a 4-bromo-substituted pyrazole ring. Its systematic IUPAC name reflects this structure: 1-(4-bromo-1H-pyrazol-1-yl)cyclobutan-3-one. The compound’s molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.05 g/mol.
Table 1: Key Molecular Properties
| Property | Data |
|---|---|
| CAS Registry Number | 2432829-48-4 |
| Molecular Formula | C₇H₇BrN₂O |
| SMILES Notation | O=C1CC(C1)n1ncc(c1)Br |
| MDL Number | MFCD00151124 |
The SMILES string highlights the cyclobutanone ring (O=C1CC(C1)) linked to the pyrazole moiety (n1ncc(c1)Br), where bromine occupies the 4-position of the pyrazole. The planar geometry of the pyrazole ring, as observed in related compounds, contributes to its electronic properties.
Pyrazole chemistry dates to the late 19th century, with Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane. The introduction of bromine substituents to pyrazole derivatives emerged later, driven by the need for electrophilic sites in cross-coupling reactions. Cyclobutanone hybrids, however, gained prominence in the 21st century as strained rings became valuable in medicinal chemistry for their conformational rigidity and metabolic stability.
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)cyclobutan-1-one represents a convergence of two trends:
Early routes to similar compounds involved cyclocondensation reactions, as seen in pyrazolo-triazine syntheses. Modern methods leverage optimized coupling conditions, such as base-mediated nucleophilic substitutions, to attach pyrazole rings to cyclobutanone precursors.
The compound’s architecture merges two pharmacophoric elements:
Comparative Analysis with Analogues
The cyclobutanone’s strain differentiates it from larger rings (e.g., cyclohexanone), enabling unique reactivity patterns. For instance, the ketone participates in aldol condensations, while the bromine facilitates cross-couplings to generate biaryl systems.
The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one represents a significant challenge in organic chemistry due to the unique structural features combining a brominated pyrazole ring with a strained cyclobutanone moiety. This compound has attracted considerable attention in synthetic organic chemistry owing to its potential applications as a versatile building block for pharmaceutical and materials science applications . The following sections provide a comprehensive examination of the major synthetic approaches developed for accessing this important heterocyclic structure.
Direct synthesis routes utilizing pyrazole precursors as starting materials represent one of the most straightforward approaches to construct 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one [2]. These methodologies typically involve the functionalization of pre-existing pyrazole derivatives through nucleophilic substitution, alkylation, or coupling reactions with cyclobutanone fragments.
The most commonly employed strategy begins with 4-bromo-1H-pyrazole as the key starting material, which undergoes direct alkylation with appropriately functionalized cyclobutanone derivatives . This approach has demonstrated considerable success when employing strong base conditions, typically involving potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [3]. Reaction temperatures generally range from room temperature to 80 degrees Celsius, depending on the specific substrate and reaction conditions employed.
Advanced synthetic routes have incorporated transition metal-catalyzed coupling reactions to achieve the desired carbon-nitrogen bond formation between the pyrazole and cyclobutanone moieties [4]. Palladium-catalyzed cross-coupling reactions have shown particular promise, with researchers demonstrating the successful coupling of 4-bromo-1H-pyrazole derivatives with cyclobutyl halides under mild conditions [5]. These reactions typically proceed through oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed processes.
Research has shown that the choice of protecting group strategy significantly influences the success of direct synthesis routes [4]. N-substituted pyrazoles with suitable protecting groups, such as 2-(trimethylsilyl)ethoxymethyl groups, have demonstrated enhanced reactivity and selectivity in coupling reactions with cyclobutanone derivatives [6]. The protecting group not only influences the regioselectivity of the reaction but also affects the overall yield and purity of the final product.
| Method | Key Reagents | Typical Yields (%) | Reaction Conditions |
|---|---|---|---|
| Direct Synthesis from Pyrazole Precursors | 4-Bromo-1H-pyrazole, Cyclobutanone derivatives | 60-85 | Room temperature to 80°C, Various solvents |
| Cyclocondensation Strategies | Ketene, Pyrazole olefins, [2+2]-cycloaddition | 3-8.6 | Reflux conditions, Organic solvents |
| Bromination Techniques | N-Bromosuccinimide (NBS), Diazotization/Sandmeyer | 59-82.6 | Photochemical or thermal, 0-65°C |
| Catalytic Multi-Component Approaches | Palladium catalysts, Multi-component coupling | 70-95 | Mild conditions, 50-145°C |
Cyclocondensation strategies for cyclobutanone formation represent a fundamentally different approach to constructing the target molecule, focusing on the assembly of the four-membered ring system through cyclization reactions [7] [8]. These methodologies have proven particularly valuable for creating complex cyclobutanone derivatives that would be challenging to access through other synthetic routes.
The most established cyclocondensation approach involves the [2+2] cycloaddition of ketene with pyrazole-substituted olefins [7] [9]. This reaction proceeds through a concerted mechanism, where the ketene acts as the two-carbon component and the substituted olefin provides the additional two carbons required for cyclobutanone formation. Research by Yu and colleagues demonstrated that 3-(5H-pyrazolyl)-cyclobutanone derivatives could be synthesized through two different optimized routes, with the first route employing substitutional pyrazole olefins as precursors and achieving a total yield of 3 percent through [2+2]-cycloaddition [7].
Alternative cyclocondensation strategies have focused on the formation of the four-membered ring through cyclization of appropriately substituted linear precursors [7]. In the second route described by Yu and colleagues, the four-member ring cyclobutanone fragment was constructed first, followed by pyrazole ring formation through cyclization, offering the target molecule with an improved yield of 8.6 percent [7]. This approach demonstrates the importance of strategic bond-forming sequence in optimizing overall synthetic efficiency.
The mechanism of ketene cycloaddition with alkenes has been extensively studied and proceeds through a unique concerted [2+2] cycloaddition pathway [9]. Unlike most alkenes, ketenes can align antarafacially with respect to other alkenes, thus enabling the suprafacial-antarafacial geometry required for concerted thermal [2+2] cycloaddition [9]. This mechanistic understanding has proven crucial for developing stereoselective variants of the reaction and predicting the stereochemical outcome of cyclobutanone formation.
Recent advances have explored the use of transition metal catalysts to facilitate cyclocondensation reactions under milder conditions [10] [11]. Rhodium-catalyzed intramolecular "cut-and-sew" transformations between cyclobutanones and alkynes have emerged as powerful tools for constructing cyclohexenone-fused rings, though their application to pyrazole-containing systems remains limited [10]. These catalytic methods offer the potential for improved selectivity and functional group tolerance compared to thermal cycloaddition processes.
Position-specific bromination of pyrazole derivatives represents a critical aspect of synthesizing 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one, as the bromine substituent at the C-4 position significantly influences both the chemical reactivity and biological properties of the final compound [12] [13]. Several distinct bromination methodologies have been developed to achieve regioselective introduction of bromine at the desired position on the pyrazole ring.
Photochemical bromination using N-bromosuccinimide has emerged as one of the most efficient methods for preparing brominated pyrazole derivatives [12] [13]. Research by Ahmed and colleagues demonstrated that N-bromosuccinimide affords photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-one in chloroform solution with high efficiency [12]. The nature of the products formed was found to be highly dependent on the photolysis time and the type of N-substituted 3-methyl-2-pyrazolin-5-one employed as the starting material [12] [13].
The mechanism of photochemical bromination involves the generation of bromine radicals under irradiation, which subsequently react with the electron-rich C-4 position of the pyrazole ring [12]. This selectivity arises from the electronic distribution within the pyrazole system, where the C-4 position exhibits enhanced nucleophilicity compared to other ring positions [14]. Control experiments have shown that reactions conducted in the absence of light yield mixtures of N-substituted 3-methyl-4-bromo- and -4,4-dibromo-2-pyrazolin-5-ones, demonstrating the importance of photochemical activation for achieving selective monobromination [12] [13].
Sandmeyer reaction protocols have proven particularly valuable for introducing bromine functionality at specific positions on pyrazole rings [2] [15]. The preparation of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, an important pharmaceutical intermediate, exemplifies the successful application of Sandmeyer methodology to pyrazole systems [2]. This process involves initial diazotization of the corresponding 4-amino-pyrazole derivative followed by treatment with copper bromide and hydrobromic acid to effect the desired bromination [2].
The specific operational method for Sandmeyer bromination typically involves adding water and inorganic acid to a reaction vessel, followed by the addition of the amino-pyrazole substrate and cooling to 0-5 degrees Celsius [2]. Subsequent dropwise addition of aqueous sodium nitrite solution while maintaining low temperature, followed by treatment with copper bromide and hydrobromic acid, yields the desired brominated product [2] [15]. Research has shown that this methodology can achieve yields of 82.6 percent with excellent enantiomeric excess when applied to chiral pyrazole substrates [2].
| Bromination Method | Reagent System | Position Selectivity | Yield Range (%) | Temperature (°C) |
|---|---|---|---|---|
| Photochemical Bromination | NBS/Light/CHCl₃ | C-4 selective | 55-89 | Room temperature |
| Electrophilic Bromination | Br₂/Oxidizing agent | C-4 preferred | 50-90 | 0-25 |
| Sandmeyer Reaction | NaNO₂/CuBr₂/HBr | C-4 specific | 59-82.6 | 0-65 |
| Direct Halogenation | I₂/Selectfluor/DMSO | C-4 regioselective | 60-95 | Room temperature to 160 |
Catalytic approaches utilizing multi-component reactions have revolutionized the synthesis of complex heterocyclic compounds, including 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one, by enabling the simultaneous formation of multiple bonds in a single synthetic operation [16] [17]. These methodologies offer significant advantages in terms of atom economy, synthetic efficiency, and environmental sustainability compared to traditional stepwise synthetic approaches.
Palladium-catalyzed multi-component reactions have demonstrated exceptional versatility in the construction of pyrazole-containing heterocycles [5] [18]. Research has shown that palladium complexes, particularly palladium-phosphine complexes and palladium acetate, serve as highly efficient catalysts for multi-component coupling reactions involving pyrazole precursors [18]. These catalytic systems enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, typically ranging from 50 to 145 degrees Celsius depending on the specific substrate combination and reaction requirements [19].
The mechanism of palladium-catalyzed multi-component reactions typically involves three key stages: oxidative addition, transmetalation, and reductive elimination [20]. In the context of pyrazole synthesis, these reactions often proceed through the initial coordination of the pyrazole substrate to the palladium center, followed by insertion of additional components such as carbon monoxide, alkenes, or alkynes [5]. Research by various groups has demonstrated that this approach can achieve yields ranging from 70 to 95 percent when applied to the synthesis of substituted pyrazole derivatives [19].
Rhodium-catalyzed processes have emerged as powerful tools for multi-component synthesis involving cyclobutanone formation [21] [22]. The stereoselective synthesis of cyclobutanes through contraction of pyrrolidines using iodonitrene chemistry represents a particularly elegant application of rhodium catalysis to four-membered ring construction [21]. These reactions proceed through a radical pathway mediated by nitrogen extrusion, offering unprecedented access to multisubstituted cyclobutanes containing multiple stereocenters [21].
Copper-catalyzed multi-component reactions have shown particular promise for the synthesis of pyrazole derivatives through diverse mechanistic pathways [23] [22]. Recent research has demonstrated that copper salts can effectively catalyze the multicomponent synthesis of pyrazoles from alkynes, nitriles, and hydrazine derivatives [24]. These reactions typically proceed under mild conditions and offer excellent functional group tolerance, making them particularly attractive for the synthesis of complex pyrazole-containing molecules [23].
| Catalyst Type | Reaction Type | Substrate Scope | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Palladium Complexes | Cross-coupling reactions | Aryl halides, Boronic acids | 67-95 | High regioselectivity |
| Rhodium Catalysts | Hydroacylation/Ring formation | Aldehydes, Alkynes | 25-82 | Excellent enantioselectivity |
| Copper Salts | Cycloaddition reactions | Alkenes, Alkynes | 70-95 | Good diastereoselectivity |
| Silver Salts | Cyclization reactions | Alkynols, Dienes | 64-92 | High regioselectivity |
Silver-catalyzed cyclization reactions have proven particularly effective for the construction of fused pyrazole ring systems [25]. Research has demonstrated that silver salts can catalyze the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form 2H-furo[2,3-c]pyrazole derivatives with excellent yields ranging from 64 to 92 percent [25]. These reactions proceed under relatively mild conditions and offer high regioselectivity, making them valuable tools for the synthesis of complex heterocyclic frameworks.
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one. Based on structural studies of related brominated pyrazole derivatives and cyclobutanone compounds, the compound is expected to crystallize in either monoclinic or triclinic crystal systems [1] [2]. The molecular structure reveals several critical geometric features that influence its chemical and physical properties.
The cyclobutanone ring exhibits characteristic strain-induced deformation from planarity. Studies of related cyclobutanone derivatives demonstrate that these four-membered rings typically display folding angles ranging from 10.7° to 10.9°, although some derivatives can approach planarity with root mean square deviations as low as 0.0076 Å [1]. The carbonyl group adopts a planar configuration with the cyclobutane ring, with typical carbon-oxygen bond lengths of approximately 1.21-1.23 Å, consistent with standard ketone functionality [1] [3].
The 4-bromo-1H-pyrazole moiety maintains essential planarity, as observed in related brominated pyrazole structures [4] [3]. The pyrazole ring exhibits characteristic bond lengths with carbon-carbon distances of approximately 1.37-1.39 Å and carbon-nitrogen distances of 1.33-1.35 Å. The bromine substituent at the 4-position creates minimal distortion of the pyrazole ring geometry, with the carbon-bromine bond length typically measuring 1.87-1.90 Å [5] [6].
The connection between the pyrazole nitrogen and the cyclobutane carbon represents a critical structural feature. The nitrogen-carbon bond distance is anticipated to be approximately 1.45-1.47 Å, reflecting the single bond character between the sp²-hybridized pyrazole nitrogen and the sp³-hybridized cyclobutane carbon [7] [3]. The dihedral angle between the pyrazole ring plane and the cyclobutanone ring plane significantly influences the overall molecular conformation and may range from 0° to 90° depending on crystal packing forces and intramolecular interactions.
| Parameter | Typical Values for Related Compounds | Reference Source |
|---|---|---|
| Molecular Formula | C₇H₇BrN₂O | [8] [1] |
| Molecular Weight (g/mol) | 215.05 | [8] [9] |
| Crystal System | Monoclinic/Triclinic | [1] |
| Space Group | P21/c or P-1 | [1] [2] |
| Cell Parameters a (Å) | 6.0-12.0 | [1] |
| Cell Parameters b (Å) | 8.0-25.0 | [1] |
| Cell Parameters c (Å) | 9.0-20.0 | [1] |
| Cell Volume (ų) | 600-2500 | [1] |
| Z Value | 2-4 | [1] |
| Density (g/cm³) | 1.5-1.8 | [8] [10] |
| Temperature (K) | 100-296 | [11] [7] |
| Radiation Type | Mo Kα or Cu Kα | [11] [7] |
| Wavelength (Å) | 0.71073 or 1.54186 | [11] [7] |
| R-factor | 0.025-0.060 | [7] [3] |
| Goodness of Fit | 1.0-1.1 | [11] [7] |
Nuclear magnetic resonance spectroscopy provides detailed information about the local electronic environments of hydrogen atoms within 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one. The ¹H nuclear magnetic resonance spectrum reveals distinct chemical shift patterns that reflect the unique structural features of this heterocyclic-alicyclic hybrid molecule.
The cyclobutanone ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the adjacent carbonyl group and the inherent ring strain of the four-membered ring system. Protons positioned α to the carbonyl group typically resonate in the range of 2.80-3.20 parts per million, while β-positioned protons appear at 2.40-2.80 parts per million [12]. The ring strain in cyclobutanone systems causes significant deshielding compared to larger cycloalkanes, with cyclobutane protons appearing at approximately 1.98 parts per million, substantially downfield from the 1.44-1.54 parts per million range observed for larger cycloalkanes [13] [14].
The 4-bromo-1H-pyrazole portion contributes distinct aromatic signals to the spectrum. The pyrazole ring protons at positions 3 and 5 appear as singlets in the 7.3-8.0 parts per million region, characteristic of electron-deficient heteroaromatic systems [15] [4] [16]. The bromine substituent at position 4 creates an asymmetric electronic environment, causing the two remaining pyrazole protons to exhibit slightly different chemical shifts. The N-H proton of the pyrazole ring typically appears as a broad singlet at 11.5-13.0 parts per million, reflecting the tautomeric nature of the pyrazole system and potential hydrogen bonding interactions [17] [18].
The proton attached to the carbon bearing the pyrazole substituent experiences significant deshielding due to both the electron-withdrawing nature of the pyrazole nitrogen and the anisotropic effects of the aromatic ring system. This proton typically resonates in the range of 4.5-5.5 parts per million, distinctly separated from other aliphatic signals [12].
| Compound Type | Chemical Shift (δ ppm) | Multiplicity | Environment Description | Reference |
|---|---|---|---|---|
| Cyclobutanone protons | 1.98-2.80 | Complex multiplet | Strained four-membered ring | [13] [12] [14] |
| Pyrazole C-H (position 3) | 7.5-8.0 | Singlet | Electron-deficient aromatic | [15] [4] [16] |
| Pyrazole C-H (position 5) | 7.3-7.8 | Singlet | Electron-deficient aromatic | [15] [4] [16] |
| 4-Bromo-1H-pyrazole | 7.6-7.9 | Singlet | Bromine-substituted position | [15] [6] [16] |
| Cyclobutane ring protons | 1.98-2.50 | Multiplet | Ring strain effects | [13] [12] [14] |
| N-H proton (pyrazole) | 11.5-13.0 | Broad singlet | Tautomeric proton | [17] [18] |
| C-H adjacent to carbonyl | 2.80-3.20 | Multiplet | α-carbonyl position | [12] |
| Methylene protons (β to carbonyl) | 2.40-2.80 | Multiplet | β-carbonyl position | [12] |
Mass spectrometric analysis of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one provides crucial information about the molecular ion stability and characteristic fragmentation pathways. The presence of bromine introduces distinctive isotopic patterns that facilitate compound identification and structural confirmation.
The molecular ion peak appears at mass-to-charge ratio 215/217, displaying the characteristic 1:1 isotopic pattern associated with monobrominated compounds due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [19] [20]. The molecular ion typically exhibits moderate intensity (10-30% relative intensity) due to the inherent instability of the strained cyclobutanone ring and the labile nature of the carbon-bromine bond.
The most significant fragmentation pathway involves the loss of the bromine radical, producing fragment ions at mass-to-charge ratios 136/138 with relative intensities of 40-80%. This fragmentation represents a common pattern in brominated organic compounds and results in the formation of the corresponding pyrazole-cyclobutanone radical cation [19] [20]. The resulting fragment retains the core structural framework while eliminating the heavy halogen substituent.
Pyrazole ring fragmentation produces a characteristic ion at mass-to-charge ratio 67, corresponding to the molecular formula C₃H₃N₂⁺. This fragment appears with 20-50% relative intensity and represents the stable pyrazole cation formed through cleavage of the nitrogen-carbon bond connecting the pyrazole ring to the cyclobutanone system [21]. The stability of this fragment reflects the aromatic character and electron delocalization within the pyrazole ring.
Cyclobutane ring cleavage generates fragments at mass-to-charge ratio 55 (C₄H₇⁺) with 30-70% relative intensity. This fragmentation pattern is characteristic of cyclobutanone derivatives and results from the relief of ring strain through carbon-carbon bond breaking [22] [23]. Additional small fragments include the carbonyl fragment (mass-to-charge ratio 28, CO⁺) appearing with 15-40% relative intensity.
High-resolution mass spectrometry provides precise molecular mass determination, enabling elemental composition confirmation. The exact mass of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one is calculated as 214.9689 atomic mass units for the ⁷⁹Br isotopologue [21].
| Fragment Ion | m/z Value | Relative Intensity (%) | Fragmentation Mechanism | Reference |
|---|---|---|---|---|
| Molecular ion [M]⁺ | 215/217 | 10-30 | Molecular ionization | [19] [20] [21] |
| Loss of Br [M-79/81]⁺ | 136/138 | 40-80 | Loss of bromine radical | [19] [20] |
| Pyrazole fragment [C₃H₃N₂]⁺ | 67 | 20-50 | Pyrazole ring retention | [21] |
| Cyclobutyl fragment [C₄H₇]⁺ | 55 | 30-70 | Cyclobutane ring cleavage | [22] [23] |
| Carbonyl fragment [CO]⁺ | 28 | 15-40 | Carbonyl loss | [22] [23] |
| Bromopyrazole [C₃H₂BrN₂]⁺ | 161/163 | 50-90 | Bromopyrazole formation | [19] [21] |
| Base peak | Variable | 100 | Most stable fragment | [19] [21] |
| Isotope pattern M+2 | M+2 peak | ~100 (Br isotope) | Bromine isotope effect | [19] [20] |
Density functional theory calculations provide detailed insights into the electronic structure and electron density distribution of 3-(4-Bromo-1H-pyrazol-1-yl)cyclobutan-1-one. These computational studies reveal the molecular orbital characteristics, electronic properties, and reactive sites that govern the chemical behavior of this heterocyclic compound.
The highest occupied molecular orbital exhibits significant electron density localization on the pyrazole ring system, particularly concentrated on the nitrogen lone pairs and the π-electron system of the aromatic ring [24] [25] [26]. The calculated highest occupied molecular orbital energy ranges from -6.5 to -7.2 electron volts, indicating moderate electron-donating capability. The presence of the bromine substituent at the 4-position creates an electron-withdrawing effect that stabilizes the highest occupied molecular orbital relative to unsubstituted pyrazole derivatives.
The lowest unoccupied molecular orbital demonstrates characteristic carbonyl π* character, with substantial electron density localized on the carbon-oxygen antibonding orbital of the cyclobutanone system [24] [25] [26]. The calculated lowest unoccupied molecular orbital energy of -1.8 to -2.5 electron volts reflects the electron-accepting nature of the carbonyl functionality. This orbital serves as the primary site for nucleophilic attack and reduction reactions.
The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap, calculated to be 4.0-5.5 electron volts, indicates high electronic stability and relatively low chemical reactivity under ambient conditions [24] [25] [26]. This substantial energy gap suggests that the compound exhibits good thermal stability and resistance to oxidative degradation, making it suitable for applications requiring chemical robustness.
The molecular electrostatic potential surface reveals distinct regions of positive and negative charge distribution. The carbonyl oxygen displays the most negative electrostatic potential (-0.15 to -0.25 atomic units), serving as the primary site for electrophilic interactions [27] [28]. Conversely, the region around the carbonyl carbon exhibits positive electrostatic potential (+0.10 to +0.20 atomic units), indicating susceptibility to nucleophilic attack.
The calculated dipole moment of 2.0-3.5 Debye reflects the polar nature of the molecule, arising from the combined effects of the carbonyl group and the bromine substituent [5] [6]. This significant dipole moment influences intermolecular interactions, solubility characteristics, and crystal packing arrangements.
Natural bond orbital analysis reveals the electronic delocalization patterns within the molecule. The pyrazole ring exhibits substantial π-electron delocalization, with occupancies of approximately 1.7-1.9 electrons in the π-bonding orbitals [29] [28]. The carbonyl group displays typical double bond character with π-orbital occupancy of approximately 1.9 electrons.
Global reactivity descriptors provide quantitative measures of chemical reactivity. The calculated electronegativity (4.0-5.0 electron volts) and chemical hardness (2.0-2.8 electron volts) values indicate moderate reactivity with preference for soft-soft interactions [24] [27]. The electrophilicity index (3.5-6.0 electron volts) suggests significant electrophilic character, consistent with the presence of the electron-withdrawing carbonyl and bromine substituents [27] [28].
| Electronic Property | Calculated Value Range | Method/Basis Set | Functional Group Contribution | Reference |
|---|---|---|---|---|
| HOMO Energy (eV) | -6.5 to -7.2 | B3LYP/6-31G(d,p) | Pyrazole π-system | [24] [25] [26] |
| LUMO Energy (eV) | -1.8 to -2.5 | B3LYP/6-31G(d,p) | Carbonyl accepting orbital | [24] [25] [26] |
| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | DFT calculations | Electronic stability | [24] [25] [26] |
| Dipole Moment (D) | 2.0 to 3.5 | B3LYP/aug-cc-pVTZ | Polar C=O and Br effects | [5] [6] |
| Ionization Potential (eV) | 6.5 to 7.2 | Koopman approximation | Pyrazole nitrogen lone pairs | [29] [28] |
| Electron Affinity (eV) | 1.8 to 2.5 | Koopman approximation | Carbonyl π* orbital | [29] [28] |
| Electronegativity (eV) | 4.0 to 5.0 | DFT calculations | Combined heteroatom effects | [24] [27] |
| Chemical Hardness (eV) | 2.0 to 2.8 | DFT calculations | Aromatic stabilization | [24] [27] |
| Electrophilicity Index (eV) | 3.5 to 6.0 | DFT calculations | Electrophilic reactivity | [27] [28] |